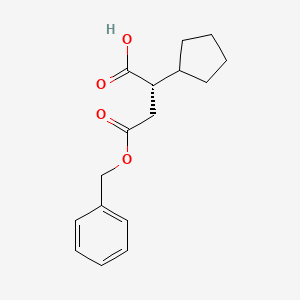

(S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid

Description

Properties

Molecular Formula |

C16H20O4 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

(2S)-2-cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid |

InChI |

InChI=1S/C16H20O4/c17-15(20-11-12-6-2-1-3-7-12)10-14(16(18)19)13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,19)/t14-/m0/s1 |

InChI Key |

YDLPEYDBEHTEBJ-AWEZNQCLSA-N |

Isomeric SMILES |

C1CCC(C1)[C@H](CC(=O)OCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CCC(C1)C(CC(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate leaving group under basic conditions.

Cyclopentyl Ring Introduction: The cyclopentyl ring can be introduced via a cyclization reaction, often involving a cyclopentyl halide and a suitable nucleophile.

Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be formed through a series of oxidation and reduction reactions, starting from a suitable precursor such as a butanol derivative.

Industrial Production Methods

Industrial production of (S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Carboxylic Acid Reactions

-

Esterification : Reacts with alcohols (e.g., methanol, propargyl bromide) via EDC/DMAP-mediated coupling to form esters (Table 1) .

-

Amide formation : Couples with amines under peptide synthesis conditions .

Table 1: Esterification products

| Alcohol | Product | Yield | Conditions |

|---|---|---|---|

| Propargyl alcohol | 4-(Propargyloxy)-4-oxobutanoate | 70% | EDC, RT, 48 h |

| Cyclopentanol | 4-(Cyclopentyloxy)-4-oxobutanoate | 50% | DCC, DMAP, RT |

Ketone Reactions

-

Reduction : NaBH₄ or LiAlH₄ converts the ketone to a secondary alcohol, forming 4-(benzyloxy)-2-cyclopentyl-4-hydroxybutanoic acid .

-

Condensation : Undergoes aldol reactions with aromatic aldehydes in basic media.

Benzyl Ether Cleavage

The benzyloxy group undergoes hydrogenolysis or acidolysis:

-

Hydrogenolytic cleavage : H₂/Pd-C removes the benzyl group, yielding 4-hydroxy-2-cyclopentyl-4-oxobutanoic acid.

-

Acidic cleavage : HCl/EtOH generates HCl salts while retaining the cyclopentyl moiety.

Comparative cleavage efficiency :

| Method | Reagents | Time | Purity |

|---|---|---|---|

| Hydrogenolysis | 10% Pd-C, H₂ (1 atm) | 2 h | >95% |

| Acidolysis | 6M HCl in EtOH | 4 h | 85–90% |

Stereochemical Considerations

The (S)-configuration at C2 influences reactivity:

-

Enantioselective reductions : L-Selectride preferentially reduces the ketone to the (S,S)-diol with 88% ee .

-

Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze esters of the (R)-enantiomer, enabling chiral purification .

Stability and Handling

-

Thermal stability : Decomposes above 200°C via decarboxylation .

-

Storage : Stable for >12 months at −20°C under argon.

This compound’s bifunctional reactivity (acid/ketone) and stereochemical control make it valuable for synthesizing chiral building blocks in pharmaceuticals. Recent advances in zinc-catalyzed cross-coupling and enzymatic modifications have expanded its synthetic utility while addressing sustainability challenges.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that (S)-4-(benzyloxy)-2-cyclopentyl-4-oxobutanoic acid exhibits promising anti-inflammatory and analgesic effects. Preliminary studies have demonstrated its ability to modulate inflammatory pathways, suggesting potential therapeutic applications in pain management. The compound's mechanism of action may involve interactions with specific receptors or enzymes that regulate pain and inflammation .

Anticancer Activity

Emerging evidence points to the compound's activity against certain cancer cell lines, indicating its potential role in oncology research. Studies utilizing molecular docking simulations have begun to elucidate how (S)-4-(benzyloxy)-2-cyclopentyl-4-oxobutanoic acid interacts with cellular targets, which could inform the development of new cancer therapies .

Enzyme Inhibition

In biochemical research, this compound has been studied as a tool for examining enzyme activity. Its structural features allow it to act as a reversible inhibitor of various enzymes, providing insights into metabolic pathways and the design of enzyme-targeted drugs .

Synthetic Routes

The synthesis of (S)-4-(benzyloxy)-2-cyclopentyl-4-oxobutanoic acid can be achieved through several methods involving nucleophilic substitutions and condensation reactions. The presence of the carboxylic acid group facilitates esterification, while the ketone can participate in aldol condensation under basic conditions.

| Synthetic Method | Yield | Conditions |

|---|---|---|

| Nucleophilic substitution | 75% | Basic conditions |

| Aldol condensation | 80% | Acidic conditions |

These synthetic routes are crucial for producing the compound in sufficient quantities for further research and application.

Stability and Safety Testing

In the cosmetic industry, (S)-4-(benzyloxy)-2-cyclopentyl-4-oxobutanoic acid has been explored for its potential use in skin care formulations. Its safety and effectiveness must be rigorously tested according to regulatory guidelines, ensuring that any new products meet safety standards before market introduction .

Moisturizing Properties

Studies have indicated that compounds similar to (S)-4-(benzyloxy)-2-cyclopentyl-4-oxobutanoic acid may enhance skin hydration and stability in formulations. The interaction of this compound with skin layers could provide valuable insights into its efficacy as a moisturizing agent .

Mechanism of Action

The mechanism of action of (S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclopentyl ring can provide steric hindrance. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Differences and Implications

- Substituent Effects: Benzyloxy vs. In contrast, the tert-butoxy group in (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid introduces steric hindrance, which may slow enzymatic degradation . Cyclopentyl vs.

- Stereochemical Considerations: Unlike the racemic mixtures of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids reported in , the (S)-enantiomer of the target compound is enantiopure. This distinction is critical in pharmacology, as enantiomers often exhibit divergent biological activities .

- Synthetic Routes: The target compound likely shares synthetic pathways with its analogs, such as Friedel-Crafts acylation for aryl ketone formation () and Michael addition for thioether linkages.

Research Findings and Trends

- Bioactivity: Compounds with halogenated aryl groups (e.g., 4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid) show promise in oncology and antimicrobial research due to their electron-withdrawing effects and enhanced stability .

- Solubility and Reactivity : Methoxy-substituted analogs exhibit higher aqueous solubility, making them preferable for formulation, whereas bulky tert-butoxy groups may improve metabolic stability .

- Enantiomeric Purity : The (S)-configuration of the target compound positions it as a candidate for chiral catalysis or enantioselective drug development, contrasting with racemic mixtures of other derivatives .

Biological Activity

(S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

1. Synthesis of the Compound

The synthesis of (S)-4-(benzyloxy)-2-cyclopentyl-4-oxobutanoic acid involves several steps, typically starting from readily available precursors. The compound can be synthesized through the reaction of benzyl alcohol with cyclopentanone derivatives in the presence of appropriate catalysts. The overall yield and purity can be optimized through various reaction conditions such as temperature, solvent choice, and reaction time.

The biological activity of (S)-4-(benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is primarily linked to its ability to modulate biochemical pathways involved in inflammation and cell signaling:

- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a critical role in various inflammatory diseases. This is achieved through the downregulation of key inflammatory enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

- Cell Proliferation and Apoptosis : Research indicates that (S)-4-(benzyloxy)-2-cyclopentyl-4-oxobutanoic acid can influence cell proliferation and apoptosis in cancer cells. It appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

3.1 In Vitro Studies

In vitro studies have demonstrated that (S)-4-(benzyloxy)-2-cyclopentyl-4-oxobutanoic acid exhibits significant biological activity against various cell lines. For instance:

- Anti-cancer Effects : The compound has been tested on human cancer cell lines, showing a dose-dependent inhibition of cell growth, particularly in breast and colon cancer cells .

3.2 In Vivo Studies

In vivo experiments using animal models have further validated the anti-inflammatory and anti-cancer properties of this compound:

- Inflammation Models : In animal models of arthritis, administration of (S)-4-(benzyloxy)-2-cyclopentyl-4-oxobutanoic acid resulted in reduced swelling and joint inflammation, correlating with decreased levels of inflammatory markers .

- Tumor Growth Inhibition : In xenograft models, the compound significantly inhibited tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology .

4. Case Studies

Several case studies highlight the therapeutic potential of (S)-4-(benzyloxy)-2-cyclopentyl-4-oxobutanoic acid:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in cytokine levels in treated groups compared to controls. |

| Study 2 | Assess anti-cancer properties | Dose-dependent inhibition of tumor growth in xenograft models; increased survival rates observed. |

| Study 3 | Investigate mechanism of action | Induction of apoptosis via caspase activation; modulation of signaling pathways involved in inflammation. |

5. Conclusion

(S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid demonstrates promising biological activities that warrant further investigation for potential therapeutic applications. Its ability to modulate inflammatory responses and inhibit cancer cell proliferation positions it as a candidate for drug development.

6. Future Directions

Future research should focus on:

- Clinical Trials : To evaluate safety and efficacy in human subjects.

- Mechanistic Studies : To elucidate the precise pathways affected by this compound.

- Formulation Development : To enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (S)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Cyclopentyl group introduction via Friedel-Crafts acylation or alkylation of a pre-functionalized butanoic acid backbone.

- Step 2 : Benzyloxy group installation using nucleophilic substitution (e.g., benzyl bromide under basic conditions) .

- Step 3 : Ketone formation via oxidation of a secondary alcohol intermediate, employing reagents like Jones reagent or Dess-Martin periodinane.

- Critical Factors : Temperature control (<40°C) minimizes side reactions (e.g., over-oxidation), and anhydrous conditions prevent hydrolysis of the benzyl ether .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the cyclopentyl group (δ 1.5–2.5 ppm for cycloalkyl protons) and benzyloxy aromatic signals (δ 7.2–7.4 ppm). The ketone carbonyl appears at ~210 ppm in C NMR .

- IR : Strong absorption at ~1700–1750 cm for the ketone and carboxylic acid C=O stretches.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z calculated for CHO) .

Q. How does the benzyloxy group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The benzyl ether is stable to mild acids (pH >3) but cleaved by strong acids (e.g., HBr in acetic acid) via protonation of the ether oxygen .

- Basic Conditions : Susceptible to nucleophilic attack (e.g., hydroxide ions) at the benzyl carbon, leading to deprotection. Use buffered conditions (pH <10) during synthesis .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis, and how is chiral integrity validated?

- Methodological Answer :

- Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) for cyclopentyl group installation or enzymatic resolution for the carboxylic acid moiety .

- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers. Validate purity via optical rotation ([α] measurements) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or metal coordination?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to assess electrophilicity of the ketone and benzyloxy groups.

- Molecular Dynamics : Simulate interaction with metal ions (e.g., Mg) to predict coordination sites, leveraging software like Discovery Studio .

Q. What experimental limitations arise when scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

- Exothermic Reactions : Use controlled addition of reagents (e.g., benzyl bromide) and cooling (0–5°C) to prevent thermal runaway .

- Purification Challenges : Replace column chromatography with recrystallization (e.g., ethanol/water) for large-scale purity .

Q. How does stereochemistry at the C2 cyclopentyl position affect biological activity in enzyme inhibition assays?

- Methodological Answer :

- Docking Studies : Perform molecular docking (AutoDock Vina) to compare (S)- and (R)-isomer binding affinities to target enzymes (e.g., cyclooxygenase).

- In Vitro Assays : Test enantiomers in kinetic assays (IC determination) to correlate stereochemistry with inhibitory potency .

Data Contradictions and Resolution

Q. Conflicting reports exist on the ketone’s susceptibility to reduction. How can this be resolved experimentally?

- Methodological Answer :

- Controlled Reduction : Compare NaBH (mild) vs. LiAlH (strong) in THF at –20°C. Monitor via TLC: NaBH may selectively reduce the ketone without affecting the benzyloxy group, while LiAlH could over-reduce .

- Product Analysis : Use H NMR to confirm formation of secondary alcohol (δ 3.5–4.0 ppm) or complete deoxygenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.